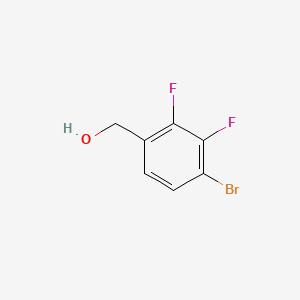

(4-Bromo-2,3-difluorophenyl)methanol

Descripción

(4-Bromo-2,3-difluorophenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₇H₅BrF₂O. It features a methanol group (-CH₂OH) attached to a benzene ring substituted with bromine at the 4-position and fluorine atoms at the 2- and 3-positions. This compound is primarily utilized in pharmaceutical and agrochemical research as a versatile intermediate for synthesizing complex molecules, including boronic acids, heterocycles, and bioactive derivatives . Its structural combination of bromine (electron-withdrawing) and fluorine (electron-withdrawing but sterically small) substituents influences reactivity in cross-coupling reactions and regioselective transformations .

Propiedades

IUPAC Name |

(4-bromo-2,3-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNPEOZOKHEQDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162744-55-0 | |

| Record name | (4-bromo-2,3-difluorophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Scheme

The principal synthetic route involves the reduction of 4-bromo-2,3-difluorobenzoic acid using borane (BH3) in tetrahydrofuran (THF) solvent under an inert atmosphere, followed by acidic workup.

Detailed Procedure

- Starting material: 4-bromo-2,3-difluorobenzoic acid (2.0 g, 8.4 mmol)

- Solvent: Dry tetrahydrofuran (THF), 25 mL

- Reducing agent: Borane (BH3) solution in THF (1 mol/L, 29.2 mL)

- Conditions: Room temperature, nitrogen atmosphere, stirred overnight

- Quenching: Reaction cooled to 0 °C, quenched with 2N aqueous hydrochloric acid (20 mL)

- Extraction: Organic phase extracted with ethyl acetate (3 × 50 mL)

- Washing: Sequential washes with 10% sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL)

- Drying: Organic layer dried over anhydrous sodium sulfate (Na2SO4)

- Isolation: Solvent removal yields (4-bromo-2,3-difluorophenyl)methanol as a yellow solid

Yield and Characterization

- Yield: Quantitative (approximately 1.91 g from 2.0 g acid)

- Physical state: Yellow solid

- 1H NMR (300 MHz, CDCl3):

- Aromatic protons: 7.34-7.29 ppm (multiplet, 1H), 7.15-7.09 ppm (multiplet, 1H)

- Benzylic CH2: 4.75 ppm (singlet, 2H)

- Hydroxyl proton: 1.90 ppm (broad singlet, 1H)

This method is considered efficient and reproducible for preparing this compound with high purity and yield.

Alternative Considerations and Notes on Preparation

- The borane reduction method is preferred due to its mild reaction conditions and high selectivity for carboxylic acid reduction to primary alcohol without affecting the aromatic bromine or fluorine substituents.

- The reaction must be performed under an inert atmosphere (nitrogen) to avoid oxidation or side reactions.

- The acidic quench and sequential washing steps are critical for removing boron-containing byproducts and ensuring product purity.

- Drying the organic phase thoroughly before solvent removal prevents hydrolysis or degradation of the product.

Summary Table: Key Parameters of the Borane Reduction Method

| Parameter | Details |

|---|---|

| Starting Material | 4-bromo-2,3-difluorobenzoic acid |

| Reducing Agent | Borane (BH3) in THF |

| Solvent | Dry tetrahydrofuran (THF) |

| Reaction Temperature | Room temperature (approx. 20–25 °C) |

| Atmosphere | Nitrogen (inert) |

| Reaction Time | Overnight (approx. 12–16 hours) |

| Workup | Acidic quench with 2N HCl, extraction with EtOAc, washes with NaHCO3, water, brine |

| Yield | Quantitative (~95-100%) |

| Product Form | Yellow solid |

| Characterization | 1H NMR confirms structure |

Research Findings and Reliability

The borane reduction method is well-established in literature and commercial chemical supply chains, with multiple suppliers providing this compound synthesized via this route. The reaction conditions are mild and scalable, making it suitable for both laboratory and industrial synthesis. The method avoids hazardous reagents like lithium aluminum hydride, which require harsher conditions.

No alternative synthetic routes specifically for this compound were found in the reviewed sources, indicating this method's dominance and reliability in the field.

Análisis De Reacciones Químicas

Types of Reactions

(4-Bromo-2,3-difluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the bromine or fluorine atoms.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: 4-Bromo-2,3-difluorobenzaldehyde or 4-Bromo-2,3-difluorobenzoic acid.

Reduction: 4-Bromo-2,3-difluorotoluene.

Substitution: Various substituted phenylmethanol derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

(4-Bromo-2,3-difluorophenyl)methanol is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: The compound is employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (4-Bromo-2,3-difluorophenyl)methanol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparación Con Compuestos Similares

The following analysis compares (4-Bromo-2,3-difluorophenyl)methanol with structurally analogous compounds, focusing on substituent positions, functional groups, and applications.

Positional Isomers of Bromo-Difluorophenyl Methanols

Key Findings :

- Positional isomerism significantly impacts reactivity. For example, (5-Bromo-2,3-difluorophenyl)methanol (Br at 5-position) is preferred in kinase inhibitor synthesis due to steric and electronic compatibility with target enzymes .

- Fluorine positioning alters polarity and boiling points. The 2,3-difluoro substitution in the target compound enhances electrophilicity at the para position, facilitating nucleophilic aromatic substitution .

Functional Group Variants

Key Findings :

- Boronic acid derivatives (e.g., 374790-99-5) enable cross-coupling reactions, whereas the methanol group in the target compound is more suited for oxidation or esterification .

- Ethoxy-substituted analogs (e.g., 156573-09-0) exhibit lower polarity, making them preferable for solubility-driven applications in organic solvents .

Complex Derivatives and Hybrid Structures

Key Findings :

Actividad Biológica

(4-Bromo-2,3-difluorophenyl)methanol is an organic compound characterized by a unique molecular structure that includes a bromine atom and two fluorine atoms attached to a phenyl ring, along with a hydroxymethyl group. Its molecular formula is C7H5BrF2O, with a molecular weight of approximately 223.02 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves various methods that enable the selective formation of the compound while preserving its functional groups. Understanding the structure-activity relationship (SAR) is crucial for predicting its biological activity. The presence of halogen substituents, such as bromine and fluorine, can significantly influence the compound's interaction with biological targets, enhancing its pharmacological properties.

Biological Activity

Research indicates that this compound may exhibit significant biological activity, particularly as a modulator of neurotransmission. Compounds with similar structures have shown potential in influencing dopaminergic pathways, which are essential for various neurological functions. The difluorinated aromatic structure is believed to enhance its interaction with biological targets, making it a candidate for further pharmacological studies.

Potential Applications

- Pharmaceutical Development : The compound's ability to modulate neurotransmission suggests potential applications in treating neurological disorders.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial and anticancer properties.

- Material Science : Its photoactive nature in solution opens avenues for applications in photochromic materials.

The mechanism of action for this compound involves interactions with specific molecular targets, potentially altering their activity. Similar compounds have been shown to interact with various receptors, which could be beneficial in developing new derivatives.

Target Interactions

- Dopamine Receptors : Potential modulation of dopaminergic pathways suggests implications for neurological health.

- Enzymatic Activity : Interaction with enzymes may lead to changes in metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of compounds related to this compound:

- Study on Neurotransmission Modulation : A study demonstrated that similar difluorinated compounds could enhance dopamine receptor activity, suggesting that this compound might share this property .

- Antimicrobial Activity Assessment : Research indicated that certain derivatives exhibited significant antimicrobial properties against various pathogens .

- Cancer Cell Line Studies : Investigations into the anticancer potential revealed that structurally similar compounds showed promise in inhibiting cancer cell proliferation .

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Bromo-2-fluorophenol | Bromine and one fluorine on phenol | Simpler structure; primarily used as an antiseptic. |

| 4-Bromo-3-fluorophenol | Bromine and one fluorine on phenol | Different positioning of fluorine; less studied for biological activity. |

| 4-Bromo-2,5-difluorobenzyl alcohol | Two fluorines at different positions | Broader spectrum of biological activities; used in drug design. |

This table highlights the uniqueness of this compound due to its specific arrangement of functional groups and potential interactions within biological systems.

Q & A

Q. How is this compound utilized in multi-step natural product syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.